molecular formula C11H8F2N2O B156551 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone CAS No. 134071-11-7

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone

Cat. No. B156551
CAS RN: 134071-11-7
M. Wt: 222.19 g/mol
InChI Key: SOZGBQIEPMIPHN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone, also known as DFE, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of imidazole ketones and has been studied for its biochemical and physiological effects.

Mechanism of Action

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone's mechanism of action involves its ability to selectively inhibit the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A) and histone deacetylases (HDACs). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects on certain neurological disorders.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential to treat conditions such as depression, anxiety, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is its selectivity towards certain enzymes and receptors, which makes it a useful tool for studying their functions. However, one limitation is that its effects may not be generalizable to other compounds, and further studies are needed to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone. One area of interest is its potential as a therapeutic agent for neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanisms of action and to identify any potential side effects or limitations. Finally, 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone may also have potential applications in other fields such as cancer research and drug discovery.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have selective inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development.

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGBQIEPMIPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564872
Record name 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone

CAS RN

134071-11-7
Record name 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing and stirred solution of 457.6 parts of 1H-imidazole in 2400 parts of trichloromethane was added dropwise a solution of 320 parts of 2-chloro-1-(2,4-difluorophenyl)ethanone in 1440 parts of trichloromethane. After stirring for 1/2 hour at reflux temperature, the reaction mixture was poured into water. The organic layer was washed with water (2x), dried, filtered and evaporated. The residue was crystallized from 2-propanol, yielding 244 parts (69%) of 1-(2,4-difluorophenyl)-2-(1H-imidazol-1-yl)ethanone; mp. 125° C. (interm. 1).
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